4-Ethoxybenzamide

Description

Significance in Medicinal Chemistry and Biological Sciences

4-Ethoxybenzamide (B1582668) plays a crucial role as a versatile building block in the synthesis of a wide array of organic compounds, many of which are explored for their potential pharmacological properties . The benzamide (B126) moiety, coupled with the para-ethoxy substituent, provides a framework that can interact with biological targets such as enzymes and receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This inherent capability makes it a subject of interest for developing new therapeutic agents and agrochemicals .

Research has indicated that various derivatives incorporating the this compound structure exhibit promising biological activities. These include potential anticancer, anti-inflammatory, and antimicrobial effects smolecule.comsmolecule.comontosight.aiontosight.aiontosight.aiontosight.aivulcanchem.comontosight.ai. For instance, compounds derived from this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase enzymes critical in inflammatory responses, and kinases like CDK2, which regulate cell cycle progression smolecule.com. Furthermore, the compound itself has been explored as a biochemical probe for studying enzyme interactions and receptor binding . The presence of this compound has also been noted in metabolomic studies of tea plants, where it was identified as an alkaloid frontiersin.org.

The following table highlights some of these derivatives and their associated reported biological activities, illustrating the broad impact of the this compound scaffold in research:

| Compound Name | Key Structural Features | Reported Biological Activities | Source |

| N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide | Dimethylamino group, ethoxybenzamide moiety | Biochemical probe, enzyme interaction studies, potential CNS activity | |

| N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide | Indole (B1671886) core, thioether linkage, benzylamino group | Potential interactions with proteins/enzymes; potential antiviral, anti-inflammatory, anticancer activities (based on indole derivatives) | smolecule.com |

| N-2-biphenylyl-2-ethoxybenzamide | Biphenyl moiety, ethoxybenzamide group | Anti-inflammatory, anticancer, antimicrobial properties; applications in OLEDs and liquid crystals | smolecule.com |

| N,N'-1,2-ethanediylbis(this compound) | Two this compound units linked by ethylene (B1197577) bridge | Anti-inflammatory, antimicrobial, anticancer activities | ontosight.ai |

| N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide | Benzodioxolylmethyl group, ethoxy group | Anti-inflammatory, antimicrobial, anticancer properties | ontosight.ai |

| 4-ethoxy-N-(2-methylbutan-2-yl)benzamide | 2-methylbutan-2-yl chain, ethoxy group | Anti-inflammatory, analgesic, antimicrobial, neuroprotective effects | ontosight.ai |

| N-[2-(diethylamino)-4-methylquinolin-6-yl]-4-ethoxybenzamide | Quinoline core, diethylamino group, methyl group, ethoxy group | Potential anticancer, anti-inflammatory, and antimicrobial effects | ontosight.ai |

| 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide | Bromine substituent, dihydro-benzodioxin moiety | Investigated for potential biological activity | ontosight.ai |

Classification as a Benzamide Derivative

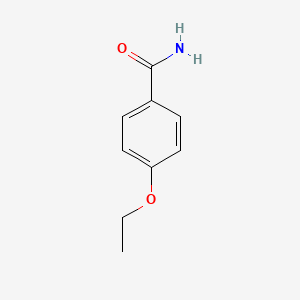

This compound is chemically classified as a derivative of benzamide, which is itself derived from benzoic acid. Its structure features a benzene (B151609) ring substituted with a carboxamide group (-CONH₂) and an ethoxy group (-OCH₂CH₃) at the para (4-) position relative to the amide functionality vulcanchem.comvulcanchem.com. This specific arrangement of functional groups dictates its chemical properties and reactivity.

The compound is identified by its CAS Registry Number 55836-71-0 and has the molecular formula C₉H₁₁NO₂ with a molecular weight of approximately 165.19 g/mol vulcanchem.comvulcanchem.comsigmaaldrich.com. Its IUPAC name is this compound or 4-ethoxybenzenecarboxamide vulcanchem.comvulcanchem.com. Key physicochemical properties include a relatively high melting point of 208–210°C, indicative of strong intermolecular forces, likely due to hydrogen bonding through the amide group vulcanchem.comvulcanchem.comsigmaaldrich.com.

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 55836-71-0 | vulcanchem.com, chemsrc.com, sigmaaldrich.com, vulcanchem.com |

| Molecular Formula | C₉H₁₁NO₂ | vulcanchem.com, chemsrc.com, sigmaaldrich.com, vulcanchem.com |

| Molecular Weight | 165.19 g/mol | vulcanchem.com, chemsrc.com, sigmaaldrich.com, vulcanchem.com |

| IUPAC Name | This compound / 4-ethoxybenzenecarboxamide | vulcanchem.com, vulcanchem.com |

| Melting Point | 208–210 °C | vulcanchem.com, sigmaaldrich.com, vulcanchem.com |

| Physical State | Solid | vulcanchem.com |

| Assay (Commercial) | 97% | vulcanchem.com, sigmaaldrich.com |

Historical Context of Research Trajectories

The research trajectory of this compound is largely defined by its utility as a synthetic intermediate and the exploration of its derivatives. Early synthesis methods for this compound involved reacting salicylamide (B354443) with monobromoethane in alkaline ethanol (B145695) solutions, often requiring pressurized conditions and resulting in complex purification steps vulcanchem.com.

More recently, advancements in synthesis have focused on more efficient and environmentally friendly approaches. A notable development is a patent-pending method that eliminates organic solvents, utilizing salicylamide and ethyl sulfate (B86663) in a sodium hydroxide (B78521) solution under controlled temperature phases vulcanchem.com. This solvent-free approach has demonstrated high yields and purity, making it suitable for industrial-scale production vulcanchem.com.

The compound has also appeared in patent literature related to therapeutic compounds, such as aryl-amido-aryl compounds and methodologies for nucleic acid sequence determination, indicating its integration into broader chemical and biological research initiatives google.comgoogle.com. The consistent appearance of this compound and its derivatives in chemical databases like PubChem and ChEMBL signifies its ongoing presence and importance in the scientific community over time nih.gov. While specific historical "trajectories" for this compound itself are not extensively detailed, its evolution as a readily accessible and modifiable chemical entity has paved the way for extensive research into its diverse derivatives and their potential applications.

List of Compounds Mentioned:

this compound

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

N-2-biphenylyl-2-ethoxybenzamide

N,N'-1,2-ethanediylbis(this compound)

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide

N-[2-(diethylamino)-4-methylquinolin-6-yl]-4-ethoxybenzamide

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide

4-ethoxy-N-(2-methylbutan-2-yl)benzamide

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-bromo-4-ethoxybenzamide

N-(4-Carbamoylphenyl)-3,5-dichloro-4-ethoxybenzamide

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIRPAUJXANCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204431 | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-71-0, 27043-22-7 | |

| Record name | 4-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ar-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for 4-Ethoxybenzamide (B1582668)

The efficient synthesis of this compound is crucial for its further application in drug discovery and materials science. Modern synthetic strategies have focused on improving yield, reducing reaction times, and employing environmentally benign conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a prominent example of such reactions, facilitates the coupling of amines with aryl halides. asianpubs.orgunito.it This methodology can be applied to the synthesis of this compound by coupling an ammonia (B1221849) equivalent with a 4-ethoxy-substituted aryl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. asianpubs.orgunito.it The choice of ligand is critical and can influence the reaction's efficiency and scope. asianpubs.org

Another relevant palladium-catalyzed method is the carbonylative coupling. This approach can involve the carbonylation of aryl halides in the presence of an amine. For instance, 4-ethoxy-substituted aryl halides could be subjected to a palladium-catalyzed carbonylation in the presence of ammonia or a suitable ammonia surrogate to yield this compound. These reactions often require a carbon monoxide source and a palladium catalyst system.

Detailed research findings on the direct application of these methods to this compound are presented in the following table:

| Coupling Partners | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Ethoxyphenyl Halide + Ammonia Equivalent | Pd(OAc)₂ | Buchwald-type ligand | NaOt-Bu | Toluene | 80-110 | High |

| 4-Ethoxyaniline + CO | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100-120 | Moderate to High |

This table represents a general scheme for the application of palladium-catalyzed reactions for the synthesis of this compound, based on established methodologies for similar benzamides.

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to amides, including this compound. researchgate.net Solvent-free reaction conditions are particularly attractive as they reduce waste and simplify purification processes. wjpmr.comnih.gov One such approach involves the direct amidation of a carboxylic acid with an amine in the absence of a solvent, often with the aid of a catalyst and heat. For the synthesis of this compound, this would involve reacting 4-ethoxybenzoic acid with an ammonia source under solvent-free conditions. wjpmr.com

The use of recyclable and non-toxic catalysts is another key aspect of green chemistry. researchgate.net For example, boric acid has been reported as a simple and efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. wjpmr.com

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| 4-Ethoxybenzoic acid + Urea | Boric acid | Solvent-free, heating | Good | wjpmr.com |

| 4-Ethoxybenzoic acid + Amine | Tetramethoxysilane | Solvent-free | Good to Excellent | nih.gov |

Microwave and Ultrasonic Irradiation Techniques in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jddhs.comnih.gov The application of microwave irradiation to the synthesis of amides, including what could be extrapolated for this compound, typically involves heating a mixture of a carboxylic acid and an amine, with or without a catalyst, in a sealed vessel. jddhs.com

Similarly, ultrasonic irradiation has been shown to promote chemical reactions through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis can lead to improved reaction rates and yields in amidation reactions. asianpubs.org The synthesis of 4-(benzyloxy)-N-substituted benzamides has been successfully achieved using ultrasound, suggesting the feasibility of this method for this compound. asianpubs.org

| Technique | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Microwave | 4-Ethoxybenzoic acid + Amine | Acid/Base catalyst | Sealed vessel, 100-150 °C | High | jddhs.com |

| Ultrasound | 4-Ethoxybenzoic acid + Amine | DMF | Room temperature | Good | asianpubs.org |

Design and Synthesis of this compound Derivatives

The structural modification of this compound, particularly at the amide nitrogen, is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. mdpi.com

Strategies for Structural Modification

The primary strategy for modifying the this compound scaffold involves the introduction of various substituents on the amide nitrogen (N-substitution). This is typically achieved by reacting 4-ethoxybenzoyl chloride (prepared from 4-ethoxybenzoic acid) with a diverse range of primary or secondary amines. Alternatively, coupling agents can be used to facilitate the direct amidation of 4-ethoxybenzoic acid with amines. nih.gov The choice of the amine dictates the nature of the N-substituent, allowing for the incorporation of a wide array of functional groups and heterocyclic moieties. nih.gov

Another approach involves the modification of other parts of the molecule, such as the phenyl ring or the ethoxy group, although N-substitution is the most frequently employed strategy for generating libraries of derivatives for biological screening. mdpi.com

Synthesis of N-Substituted Benzamide (B126) Analogues

The synthesis of N-substituted this compound derivatives incorporating specific heterocyclic and aromatic moieties has been a subject of interest.

Imidazole (B134444) Moiety: The synthesis of N-imidazolyl benzamides can be achieved through the coupling of a benzoyl chloride with an amino-functionalized imidazole or by reacting an imidazolide (B1226674) with a suitable electrophile. One-pot multicomponent reactions have also been developed for the synthesis of imidazole-based N-phenylbenzamide derivatives, which could be adapted for this compound. nih.gov

Pyridinyl Moiety: N-(Pyridyl)benzamides are typically synthesized by reacting a benzoyl chloride with an aminopyridine. asianpubs.orgasianpubs.org For instance, the synthesis of N-(4-pyridyl)benzamide has been reported, and a similar approach could be used to prepare N-(pyridyl)-4-ethoxybenzamide. asianpubs.orgasianpubs.org

Benzyl Moiety: The synthesis of N-benzyl benzamides is straightforward and is generally accomplished by the reaction of a benzoyl chloride with benzylamine (B48309) or its derivatives. nih.gov The synthesis of N-benzyl-4-ethoxybenzamide would follow this well-established protocol.

Benzodioxin Moiety: The incorporation of a benzodioxin moiety can be achieved by reacting 4-ethoxybenzoyl chloride with an amino-functionalized benzodioxane derivative. The synthesis of various 1,4-benzodioxane-6-carboxylic acid amide analogs has been reported, providing a template for the synthesis of N-(1,4-benzodioxan-yl)-4-ethoxybenzamide. scirp.orgscirp.orgresearchgate.net

| Derivative Moiety | Synthetic Approach | Starting Materials | Reference |

| Imidazole | Multicomponent Reaction | 4-Ethoxybenzaldehyde, an amine, and an imidazole precursor | nih.gov |

| Pyridinyl | Amidation | 4-Ethoxybenzoyl chloride and aminopyridine | asianpubs.orgasianpubs.org |

| Benzyl | Amidation | 4-Ethoxybenzoyl chloride and benzylamine | nih.gov |

| Benzodioxin | Amidation | 4-Ethoxybenzoyl chloride and amino-1,4-benzodioxane | scirp.orgscirp.orgresearchgate.net |

Exploration of Bioisosteric Principles in Derivative Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.orgbenthamdirect.com This approach is used to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com In the context of benzamide derivatives, the amide group itself is a frequent target for bioisosteric replacement.

Research into novel benzamide analogs as potential anthelmintics has explored the systematic replacement of the amide moiety in active benzamide scaffolds. nih.gov The goal of such studies is to investigate the structure-activity relationship and determine the importance of the amide group for biological activity. Bioisosteres for the amide group can be classified as classical or non-classical.

Classical Bioisosteres: These have a similar size and electronic configuration. For an amide, this could include groups like esters or thioamides.

Non-classical Bioisosteres: These are structurally different but can fulfill a similar role in biological interactions, such as hydrogen bonding. Examples include ureas, sulfonamides, and five-membered heterocyclic rings like triazoles or oxadiazoles. drughunter.comnih.gov

In one study, various bioisosteric replacements for the amide group in a benzamide scaffold were synthesized and evaluated. nih.gov The results highlighted the critical nature of the amide group for the desired biological activity, as many of the bioisosteric replacements led to a significant reduction in potency. nih.gov This type of research underscores the importance of the specific hydrogen bonding capabilities and conformational properties of the amide group in interacting with its biological target.

Table 3: Examples of Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Classification |

| Amide (-CONH₂) | Ester (-COOR) | Classical |

| Amide (-CONH₂) | Thioamide (-CSNH₂) | Classical |

| Amide (-CONH₂) | Urea (-NHCONH₂) | Non-Classical |

| Amide (-CONH₂) | Sulfonamide (-SO₂NH₂) | Non-Classical |

| Amide (-CONH₂) | Triazole Ring | Non-Classical |

Role as a Pharmaceutical Intermediate

This compound serves as a versatile intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). chemshuttle.com Its structure is a common feature in a variety of bioactive compounds. Benzamide derivatives, in general, are a well-established class of compounds in medicinal chemistry.

While direct synthesis pathways for major drugs starting from this compound are not extensively documented in readily available literature, its structural motifs are present in several pharmaceuticals. It serves as a valuable precursor for creating libraries of compounds for drug discovery screening. For instance, the prokinetic agent Itopride , used to treat gastrointestinal motility disorders, is a benzamide derivative. arborpharmchem.com The synthesis of Itopride involves the amidation of 3,4-dimethoxybenzoic acid with 4-[2-(dimethylamino)ethoxy]benzylamine. researchgate.netgoogle.com The latter is structurally related to derivatives that could be synthesized from this compound, highlighting its potential as a starting point for analogous structures. A novel intermediate in some Itopride syntheses is N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, which could hypothetically be ethylated to an ethoxy analog using similar chemistry to that described for this compound synthesis. google.comjustia.com

Furthermore, the compound Etofamide , an antiprotozoal agent, features a dichloroacetamide functional group and an ether linkage, showcasing the types of complex structures that can be built from simpler benzamide-related precursors. nih.gov The synthesis of diverse bioactive molecules, including potential anti-inflammatory and antimicrobial agents, can utilize this compound as a foundational scaffold for further chemical elaboration. chemshuttle.com

Structural Characterization and Computational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and confirming the molecular structure of 4-Ethoxybenzamide (B1582668) by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound (C₉H₁₁NO₂), the expected NMR spectrum would reveal characteristic signals corresponding to its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals from the aromatic protons, the ethoxy group, and the amide protons. The aromatic ring protons, influenced by the electron-donating ethoxy group and the amide group, are expected to appear as distinct patterns in the aromatic region (typically 6.5-8.5 ppm). The ethoxy group (-OCH₂CH₃) would manifest as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the aliphatic region (around 1.2-4.0 ppm). The amide (-NH₂) protons are expected to appear as broad singlets, with their chemical shift being highly dependent on solvent, concentration, and potential hydrogen bonding interactions, often observed in the range of 5-9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. Key signals would include those for the aromatic carbons, the carbonyl carbon of the amide group (typically >160 ppm), and the two carbons of the ethoxy group (methylene and methyl).

While specific experimental ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, related compounds like 4-methoxybenzamide (B147235) show characteristic aromatic and aliphatic signals chemicalbook.com.

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to provide insights into its fragmentation patterns, which can aid in structural confirmation. For this compound, with a calculated molecular weight of approximately 165.19 g/mol nih.govmolbase.com, the mass spectrum would typically show a molecular ion peak ([M]⁺) at m/z 165.

Gas Chromatography-Mass Spectrometry (GC-MS) data available for this compound indicates key peaks at m/z 121, 165, and 149 nih.gov. These peaks correspond to the molecular ion and characteristic fragment ions formed through the cleavage of chemical bonds within the molecule during ionization. Fragmentation patterns are a fingerprint of the molecule's structure, revealing the stability of different parts of the molecule and the pathways of bond dissociation chemguide.co.ukyoutube.com.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations, providing information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ is indicative of the amide I band, corresponding to the C=O stretching vibration vulcanchem.com. The N-H stretching vibrations for the primary amide group (-NH₂) typically appear in the region of 3100-3500 cm⁻¹. The presence of the ether linkage (-O-) in the ethoxy group is usually associated with C-O-C stretching vibrations, often observed around 1240 cm⁻¹ vulcanchem.com. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by detecting different vibrational modes, particularly those involving symmetric stretching and bending vibrations that are often strong in Raman spectra. Molecules with delocalized electrons, such as aromatic systems, tend to exhibit high Raman intensity due to their polarizability unina.it. While specific Raman peak assignments for this compound are not detailed in the provided snippets, the technique is valuable for identifying characteristic vibrational fingerprints of the molecule.

Table 1: Key Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Notes/Assignment |

| IR | C=O stretch | ~1650 cm⁻¹ | Amide I band vulcanchem.com |

| IR | C-O-C stretch | ~1240 cm⁻¹ | Ether linkage vulcanchem.com |

| IR | N-H stretch | ~3100-3500 cm⁻¹ | Primary amide [General] |

| MS | Molecular Ion | m/z 165 | Calculated MW 165.19 nih.govmolbase.com |

| MS | Fragment Ion | m/z 121 | nih.gov |

| MS | Fragment Ion | m/z 149 | nih.gov |

| MS | Fragment Ion | m/z 165 | nih.gov (Top Peak) |

Crystallography and Solid-State Investigations

The arrangement of molecules in the solid state, governed by intermolecular forces, significantly influences the physical properties of a compound. Crystallography and related solid-state techniques are employed to understand these arrangements.

X-ray diffraction (XRD) is the primary method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. Single-crystal XRD provides the most detailed structural information, including bond lengths, bond angles, and molecular conformation, while powder XRD can identify crystalline phases and provide unit cell parameters.

While specific crystallographic data (e.g., space group, unit cell parameters) for this compound are not explicitly detailed in the provided search results, studies on related compounds, such as 2-ethoxybenzamide (B1671398) (ethenzamide), utilize X-ray diffraction to reveal their crystal structures odu.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These studies often describe the formation of specific packing motifs and hydrogen-bonded networks, which are characteristic of crystalline organic solids.

In the solid state, molecules of this compound are expected to interact through various intermolecular forces, with hydrogen bonding playing a significant role, particularly due to the presence of the amide group. Hydrogen bonds are directional interactions that dictate the assembly of molecules into ordered structures chemguide.co.ukpurdue.edu.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental X-ray diffraction data to understand the energetics and stability of these hydrogen bonding networks and to predict or analyze molecular conformations in the solid state mdpi.comresearchgate.net.

Polymorphism and Metastable Crystalline Phases in Deep Eutectic Systems

Research into the solid-state properties of organic compounds, including potential polymorphism, is crucial for understanding their behavior in various applications. While direct studies on this compound specifically within deep eutectic systems (DES) are not extensively detailed in the provided search results, the general principles of crystal engineering and polymorphism are applicable. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. These different forms can exhibit distinct physical properties, such as solubility, melting point, and stability. The formation of metastable crystalline phases is a common phenomenon in crystallization processes, especially when rapid cooling or specific solvent interactions are involved. In the context of DES, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that form a liquid phase with a significantly lower melting point than the individual components, the crystallization behavior of solutes like this compound can be complex. The interaction of this compound with the components of a DES could influence its crystallization pathways, potentially leading to the formation of various polymorphs or solvates. Further investigation would be required to determine if this compound exhibits polymorphism when co-crystallized or crystallized from DES.

Crystal Structure Landscape Analysis

Crystal structure landscape analysis involves exploring the potential crystalline forms of a compound and understanding the factors that govern their formation and stability. This approach aims to map out the energetic landscape of possible crystal structures, identifying the most stable polymorphs and any accessible metastable forms. While specific crystal structure landscape analyses dedicated solely to this compound were not found in the provided search snippets, related studies on similar benzamide (B126) derivatives suggest that intermolecular interactions, such as hydrogen bonding between the amide groups and π-π stacking of aromatic rings, play a significant role in dictating crystal packing evitachem.com. The ethoxy group can also influence packing through van der Waals forces and potentially weak C-H···O interactions. Understanding the crystal structure landscape would involve computational methods like crystal structure prediction, which can generate a multitude of possible crystal arrangements based on molecular structure and intermolecular force fields, followed by experimental validation. Such analyses are vital for controlling solid-state properties and ensuring batch-to-batch consistency in pharmaceutical and chemical applications.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to predict the ground-state electronic structure of molecules. For this compound, DFT calculations can provide detailed insights into its molecular geometry, including bond lengths, bond angles, and torsional angles, as well as its electronic properties. These properties include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap, for instance, is indicative of the molecule's chemical reactivity and charge transfer characteristics. The electronic properties derived from DFT can help explain the molecule's behavior in chemical reactions and its interactions with other molecules or biological targets. While specific DFT studies on this compound are not explicitly detailed in the provided search results, this methodology is standard for characterizing small organic molecules in computational chemistry research researchgate.netnih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) when bound to another (target, typically a protein or enzyme) to form a stable complex. For this compound, docking studies would be employed to investigate its potential binding to various biological targets. Such simulations can estimate the binding affinity (often expressed as binding free energy or score) and identify the key amino acid residues in the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For example, studies involving other benzamide derivatives have utilized molecular docking to understand their interactions with biological macromolecules, providing a basis for structure-activity relationship (SAR) studies researchgate.netresearchgate.net. If this compound were being investigated as a therapeutic agent, docking would be a critical step in understanding its mechanism of action and guiding the design of more potent analogs.

Normal Mode Analysis

Normal Mode Analysis (NMA) is a computational technique used to study the vibrational properties of molecules. It decomposes the complex motion of a molecule into a set of independent harmonic oscillations, known as normal modes. Each normal mode corresponds to a specific vibrational frequency and pattern of atomic displacement. For this compound, NMA can be used to calculate its vibrational spectrum, which can be compared to experimental data (e.g., from Infrared or Raman spectroscopy) for validation. Furthermore, NMA can provide insights into molecular flexibility, conformational stability, and the nature of internal molecular vibrations. It can also be used to study the low-frequency collective motions of larger systems, such as proteins or protein-ligand complexes, which are often related to functional dynamics. While specific NMA studies on this compound are not explicitly mentioned in the provided search results, it is a standard computational tool in vibrational spectroscopy and molecular dynamics studies googleapis.com.

Pharmacological and Biochemical Investigations

Anti-inflammatory and Analgesic Mechanisms

The potential anti-inflammatory and analgesic effects of 4-Ethoxybenzamide (B1582668) are believed to be mediated through its interaction with the cyclooxygenase (COX) enzymes and subsequent modulation of prostaglandin (B15479496) synthesis.

Cyclooxygenase (COX-1) Inhibition and Prostaglandin Synthesis Modulation

While direct studies on this compound's COX-1 inhibitory activity are limited, research on structurally related benzamide (B126) derivatives provides strong evidence for this mechanism. A study focused on 5-amino-2-ethoxy-N-(substituted phenyl)benzamide derivatives, which share a similar core structure with this compound, demonstrated potent COX-1 inhibitory and analgesic activities. For instance, the derivative 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide exhibited COX-1 inhibitory action comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin.

The general mechanism of action for such compounds involves the inhibition of cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-1, these compounds can effectively reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. The structural similarities suggest that this compound may operate through a similar mechanism. Further research has indicated that benzamide derivatives can preferentially inhibit COX-1 without causing the gastric damage often associated with traditional NSAIDs. nih.gov

| Compound | Target Enzyme | Activity | Reference |

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 | Potent inhibition, similar to indomethacin | nih.gov |

| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | COX-1 | Weaker inhibition than indomethacin, but more potent analgesic effect | nih.gov |

Exploration of Anti-pyretic Activities

The potential anti-pyretic, or fever-reducing, properties of this compound can be inferred from the known activities of its structural isomer, 2-ethoxybenzamide (B1671398), commonly known as ethenzamide. Ethenzamide is recognized for its analgesic, anti-inflammatory, and anti-pyretic actions. nih.gov These effects are attributed to its ability to inhibit prostaglandin synthesis. Given that fever is often triggered by the release of prostaglandins in the hypothalamus, the inhibition of their production is a key mechanism for anti-pyretic drugs.

Enzyme Modulation and Inhibition Studies

Beyond its potential anti-inflammatory role, this compound and its derivatives have been investigated for their ability to modulate other key enzymes involved in various cellular processes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition in Metabolic Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for managing type 2 diabetes and obesity. While the direct inhibitory effect of this compound on PTP1B has not been reported in the available scientific literature, the broader class of benzamide-containing compounds has been a subject of interest in the development of PTP1B inhibitors. The core benzamide structure serves as a scaffold for designing molecules that can interact with the active site of PTP1B. Further research is necessary to determine if this compound itself possesses any significant PTP1B inhibitory activity.

Histone Acetyl Transferase (HAT) Enzyme Activation (e.g., p300 HAT)

Interestingly, derivatives of ethoxybenzamide have been identified as activators of the p300 histone acetyltransferase (HAT) enzyme. A study investigating the activation mechanism of p300 HAT found that N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), a compound structurally related to this compound, is a potent activator of this enzyme. The research utilized molecular docking and molecular dynamics simulations to understand the interaction between CTB and the p300 active site. nih.gov

The study revealed that CTB forms strong interactions with key amino acid residues within the catalytic site of p300, specifically Tyr1467 and Trp1436. This interaction is believed to facilitate the recruitment of acetyl-CoA to the active site, thereby enhancing the acetylation process. The activation of p300 HAT is a significant finding, as this enzyme plays a critical role in the regulation of gene expression through the acetylation of histones and other proteins.

| Compound | Target Enzyme | Key Interacting Residues | Predicted Outcome | Reference |

| N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) | p300 HAT | Tyr1467, Trp1436 | Activation of acetylation process | nih.gov |

Cellular and Molecular Biological Effects

The cellular and molecular effects of this compound are intrinsically linked to its interactions with the enzymes discussed above. By inhibiting COX-1, it can modulate cellular signaling pathways that are dependent on prostaglandins. This includes processes related to inflammation, pain perception, and platelet aggregation.

The activation of p300 HAT by related ethoxybenzamide derivatives suggests a potential role in modulating gene expression. Histone acetylation is a fundamental epigenetic modification that leads to a more open chromatin structure, allowing for the transcription of various genes. Therefore, compounds that activate p300 HAT could have wide-ranging effects on cellular function, including cell growth, differentiation, and apoptosis.

Furthermore, some benzamide derivatives have been shown to possess anti-inflammatory properties through the inhibition of the transcription factor NF-kappaB. This inhibition, in turn, can suppress the production of pro-inflammatory cytokines like TNF-alpha. While this has not been directly demonstrated for this compound, it represents a plausible avenue for its cellular and molecular actions that warrants further investigation.

It is important to note that dedicated research focusing specifically on the cellular and molecular biological effects of this compound is limited. The information presented here is largely based on studies of structurally similar compounds, highlighting the need for more direct experimental evidence to fully elucidate the biological impact of this compound.

Induction of Melanin (B1238610) Synthesis via cAMP Response Element-Binding Protein (CREB) Phosphorylation

Research into the direct effects of this compound on melanin synthesis through the phosphorylation of cAMP Response Element-Binding Protein (CREB) is not extensively documented in available literature. However, studies on its structural isomer, 2-Ethoxybenzamide (Ethenzamide), have shown a significant enhancement of melanin synthesis in B16F1 melanoma cells. This process is linked to the phosphorylation of CREB. It is crucial to note that these findings pertain to the 2-isomer and cannot be directly extrapolated to this compound without specific supporting research.

Reactive Oxygen Species (ROS) Level Modulation

Currently, there is a lack of specific scientific studies detailing the direct modulatory effects of this compound on the levels of Reactive Oxygen Species (ROS). The interaction between this specific compound and the complex cellular pathways governing ROS production and elimination remains an area for future investigation.

Influence on Melanogenesis-Related Gene Expression

Specific data on the influence of this compound on the expression of melanogenesis-related genes such as Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), Tyrosinase-related protein 2 (TRP-2), and Microphthalmia-associated transcription factor (MITF) are not available in the current body of scientific literature. Research on its isomer, 2-Ethoxybenzamide, has indicated an increase in the mRNA levels of certain melanogenic genes, but this cannot be assumed for the 4-ethoxy isomer.

Immunosuppressive Activity through Dendritic Cell Maturation Inhibition

There is no available scientific evidence to suggest that this compound possesses immunosuppressive activity through the inhibition of dendritic cell maturation. This particular area of pharmacological investigation has not been a focus of published research on this compound.

Interactions with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

While specific biological targets for this compound have not been definitively identified, the broader class of benzamide derivatives has been shown to interact with various biological molecules. For instance, certain novel benzamide derivatives have been identified as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Additionally, other derivatives have been explored for their potential as inhibitors of p38α MAP kinase. It is important to emphasize that these findings relate to the broader chemical class, and not specifically to this compound.

Potential in Disease Therapeutics Research

Type 2 Diabetes Mellitus and Obesity Research

While direct research on this compound in the context of type 2 diabetes and obesity is limited, the broader class of benzamide derivatives has emerged as a subject of interest in this field. Studies have shown that certain benzamide derivatives can act as glucokinase activators, a mechanism that is considered a promising strategy for the treatment of type 2 diabetes. Glucokinase plays a crucial role in glucose homeostasis, and its activation can lead to improved insulin secretion and glucose metabolism.

Furthermore, research has identified a specific 3-(N-piperidinyl)methylbenzamide derivative that protects pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. This protective effect is significant as ER stress is a critical factor in the progression of both type 1 and type 2 diabetes. In a streptozotocin-induced diabetic mouse model, this derivative was shown to lower blood glucose levels and increase β-cell survival. These findings suggest that the benzamide scaffold may be a valuable starting point for the development of new anti-diabetic therapies.

| Area of Research | Mechanism of Action | Potential Therapeutic Application | Key Findings |

|---|---|---|---|

| Glucokinase Activation | Allosteric activation of the glucokinase enzyme. | Treatment of Type 2 Diabetes. | Certain benzamide derivatives have been identified as potent glucokinase activators in computational and in-vitro studies. |

| Pancreatic β-Cell Protection | Alleviation of endoplasmic reticulum (ER) stress. | Prevention of β-cell death in Type 1 and Type 2 Diabetes. | A specific benzamide derivative was found to protect β-cells from ER stress-induced death and lower blood glucose in a diabetic mouse model. |

Hypopigmentation and Inflammation-Related Diseases

While direct studies on this compound's role in treating hypopigmentation are not extensively documented, its chemical structure is relevant to the field of melanogenesis inhibition. The compound serves as a synthetic intermediate for creating various bioactive molecules. chemshuttle.com Research into related compounds, specifically 4-alkoxybenzaldehydes, indicates that the 4-alkoxy group can play a role in the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. researchgate.netproquest.com

Tyrosinase inhibitors are of significant interest for cosmetic and medicinal applications related to hyperpigmentation. nih.gov Studies have shown that 4-alkylbenzaldehydes and 4-alkoxybenzaldehydes with bulky substituents can act as full inhibitors of tyrosinase. proquest.comnih.gov The inhibition mechanism is suggested to be influenced by the steric factor at the C-4 position of the benzaldehyde (B42025) ring. researchgate.netproquest.comnih.gov This suggests that the ethoxy group in this compound could be a feature of interest in the design of new tyrosinase inhibitors.

In the context of inflammation, this compound is recognized as a versatile building block in medicinal chemistry for the synthesis of anti-inflammatory agents. chemshuttle.com The broader class of benzamides has well-established anti-inflammatory properties. researchgate.net Certain N-substituted benzamides, for example, have been shown to exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-alpha) and interfering with the NF-kappaB transcription factor, a key regulator of the inflammatory response. nih.gov While its isomer, 2-Ethoxybenzamide (Ethenzamide), is a known non-steroidal anti-inflammatory drug (NSAID), the specific anti-inflammatory profile of this compound itself remains a subject for further investigation. wikipedia.orgmedchemexpress.com

This table presents the inhibitory concentrations (IC50) of several 4-substituted benzaldehyde derivatives against mushroom tyrosinase, demonstrating the impact of different substituents at the C-4 position on inhibitory activity. nih.gov

Anticancer and Antimicrobial Potential

This compound is utilized in synthetic chemistry as a precursor for molecules with potential antimicrobial activity. chemshuttle.com Although direct antimicrobial studies on this compound are limited, research on structurally similar compounds highlights the potential of this chemical class. A notable example is 4-ethoxybenzoic acid, a closely related molecule, which has demonstrated significant anti-biofilm activity against the bacterium Staphylococcus aureus. nih.gov

Investigations into 4-ethoxybenzoic acid revealed that it could inhibit up to 87% of biofilm formation with minimal impact on the viability of stationary-phase bacterial cells. nih.gov Furthermore, when used in combination with the antibiotic vancomycin (B549263), it synergistically decreased the viability of biofilm-dwelling S. aureus cells by up to 85% compared to vancomycin alone. nih.gov The proposed mechanism involves the alteration of cell membrane hydrophobicity, which hinders the initial stages of biofilm formation. nih.gov Additionally, various other benzamide derivatives, such as those incorporating a 4-nitrobenzamide (B147303) structure, have been synthesized and evaluated, showing promise as antimicrobial agents. ijpbs.com

Regarding its anticancer potential, the benzamide scaffold is a recurring motif in the design of therapeutic agents. researchgate.net While specific cytotoxic studies on this compound against cancer cell lines are not widely published, related benzamide derivatives have been a focus of anticancer research. For instance, studies on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have been conducted to evaluate their effects on colon carcinoma cells. orientjchem.org The general pursuit of novel benzamide and triazine derivatives continues to be an active area in the search for more effective and safer chemotherapeutic drugs. nih.gov

This table summarizes the key findings on the antimicrobial activities of 4-ethoxybenzoic acid, a compound structurally related to this compound. nih.gov

Structure Activity Relationship Sar and Drug Design Principles

Elucidating Essential Structural Parameters for Biological Activity

The fundamental structure of 4-ethoxybenzamide (B1582668) comprises a benzene (B151609) ring substituted with an ethoxy group at the para (4-) position and an amide functional group (-CONH₂). This core scaffold is recognized for its ability to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions ontosight.aiontosight.aismolecule.comontosight.ai.

Key structural features contributing to biological activity include:

Benzamide (B126) Core: The benzamide moiety itself serves as a versatile pharmacophore. The amide linkage (-CONH-) is capable of participating in hydrogen bonding as both a donor (N-H) and acceptor (C=O), which is crucial for binding to enzyme active sites or receptor pockets nih.govmdpi.com.

4-Ethoxy Group: The presence of an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring influences the compound's lipophilicity, solubility, and electronic distribution. This group can engage in hydrophobic interactions within binding sites and affect how the molecule partitions across biological membranes ontosight.aiontosight.ai. Modifications or replacements of this group can lead to altered pharmacological profiles nih.gov.

Amide Nitrogen Substituents: The nature of the substituent attached to the amide nitrogen atom (R in R-CONH-Ar) is a critical determinant of biological activity. These substituents can range from simple alkyl or aryl groups to complex heterocyclic systems, each conferring distinct properties and interaction capabilities smolecule.comontosight.aiontosight.ainih.govnih.govjst.go.jpnih.govrsc.org.

Phenyl Ring Substitution: Beyond the 4-ethoxy group, other positions on the phenyl ring can be substituted (e.g., with halogens, amino, or nitro groups) to fine-tune electronic properties, steric bulk, and binding affinity ontosight.ainih.govjst.go.jprsc.org.

Impact of Substituents on Pharmacological Profiles

The modification of substituents on the this compound scaffold has been extensively studied to optimize biological activity, selectivity, and potency. These studies reveal how variations in chemical structure translate into altered pharmacological profiles.

Modifications to the Amide Nitrogen

The nature of the group attached to the amide nitrogen has a profound impact on activity. For instance, in studies investigating gastroprokinetic agents based on 4-amino-5-chloro-2-ethoxybenzamide, replacing the morpholine (B109124) oxygen with sulfur, nitrogen, or carbon atoms in related six- and seven-membered heteroalicycles generally maintained or enhanced potent gastric emptying activity, while modifications to the linker length or the position of the alicyclic nitrogen also influenced potency nih.govjst.go.jp.

Table 1: Impact of Substituents on Gastroprokinetic Activity of 4-Amino-5-chloro-2-ethoxybenzamide Derivatives

| Compound Identifier (Derivative Type) | Key Structural Modification | Relative Activity (Gastric Emptying) | Reference |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide (3a) | Benzyl group on morpholine ring, methyl linker | Potent | nih.govjst.go.jp |

| Compounds 3b-e | Morpholine oxygen replaced by S, N, C (in six-membered heteroalicycles) | Generally potent | nih.govjst.go.jp |

| N-(4-Benzyl-3-morpholinyl)methylbenzamide (5a) | Benzyl group on morpholine ring, different morpholine substitution, no 4-amino-5-chloro-2-ethoxy substituents | Weaker | nih.govjst.go.jp |

| N-(4-benzyl-3-morpholinyl)ethylbenzamide (8) | Benzyl group on morpholine ring, ethyl linker | As potent as 3a | nih.govjst.go.jp |

| Compounds 6a-e | Seven-membered heteroalicycles attached to amide nitrogen | Fairly potent | nih.govjst.go.jp |

In the context of acetylcholinesterase (AChE) inhibition, the position of a dimethylamine (B145610) side chain on benzamide derivatives was found to be critical. Para-substituted side chains exhibited more potent inhibition and selectivity for AChE compared to meta- or ortho-substituted analogs. Furthermore, picolinamide (B142947) derivatives generally showed greater potency than their benzamide counterparts nih.gov.

Table 2: Impact of Substituent Position on AChE Inhibitory Activity

| Compound Class / Position of Dimethylamine Side Chain | Target Enzyme | Relative Potency / Selectivity | Reference |

| Benzamide derivatives with para-substituted side chain | AChE | More potent and selective | nih.gov |

| Benzamide derivatives with meta-substituted side chain | AChE | Less potent and selective | nih.gov |

| Benzamide derivatives with ortho-substituted side chain | AChE | Less potent and selective | nih.gov |

| Picolinamide derivatives | AChE | More potent than benzamides | nih.gov |

Modifications to the Phenyl Ring and Other Substituents

Substitutions on the phenyl ring, or the introduction of fused ring systems, also significantly influence pharmacological properties. For instance, in the development of inhibitors for human nucleotide-binding proteins (h-NTPDases), variations in sulfamoyl benzamide structures showed differential activity. The presence of a cyclopropyl (B3062369) ring attached to the sulfonyl group was favorable for h-NTPDase3 inhibition, whereas a morpholine ring substitution showed little to no inhibitory potential. A chlorophenyl attachment to the amide group reduced activity against h-NTPDases3 and h-NTPDases8, while specific substitutions like a bromophenyl or methoxyphenyl group on the amide nitrogen could lead to potent inhibition of different h-NTPDase isoforms rsc.org.

Table 3: Impact of Substituents on h-NTPDase Inhibition by Sulfamoyl Benzamide Derivatives

| Compound Group / Specific Compound | Substituent Modification | Target Isoform | IC₅₀ Value (μM) | Relative Activity | Reference |

| Group A: Sulfamoylbenzoic acids | |||||

| 2a (N-cyclopropyl) | N-cyclopropyl ring with sulfonyl group | h-NTPDase3 | 1.32 ± 0.06 | Potent | rsc.org |

| 2b (N-morpholine) | Morpholine ring with sulfonyl group | h-NTPDase3 | N/A | Devoid | rsc.org |

| Group B: Sulfamoyl-benzamides | |||||

| 3a (chlorophenyl amide) | Chlorophenyl attachment to amide | h-NTPDase3 | 1.33 ± 0.05 | Reduced | rsc.org |

| h-NTPDase8 | 1.78 ± 0.08 | Reduced | rsc.org | ||

| 3i (N-(4-bromophenyl)...) | N-(4-bromophenyl) group; 4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide backbone | h-NTPDase1 | 2.88 ± 0.13 | Most potent | rsc.org |

| 3f (N-(4-methoxyphenyl)...) | N-(4-methoxyphenyl) group; 3-(morpholinosulfonyl)benzamide backbone | h-NTPDase2 | Sub-micromolar | Potent | rsc.org |

In studies of fungicidal activities, benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazoles demonstrated that a 2-fluoro substituent on the benzene ring conferred superior inhibitory activity against tested fungi compared to other substituents nih.gov.

Table 4: Impact of Phenyl Ring Substituents on Fungicidal Activity

| Compound Identifier | Phenyl Ring Substituent | Target Fungus | EC₅₀ Value (μg/mL) | Relative Activity | Reference |

| 7h | 2-F | Sclerotinia sclerotiorum | 11.61 | Good | nih.gov |

| Botrytis cinereal | 17.39 | Good | nih.gov | ||

| Thanatephorus cucumeris | 17.29 | Good | nih.gov | ||

| Other derivatives | Various | Tested Fungi | Higher EC₅₀ | Weaker | nih.gov |

Rational Design of Derivatives for Enhanced Efficacy and Selectivity

The principles of SAR provide a roadmap for the rational design of new this compound derivatives with improved pharmacological properties. By understanding which structural features are essential for activity and how modifications influence potency and selectivity, medicinal chemists can systematically optimize lead compounds.

Strategies for rational design include:

Systematic Substitution: Introducing or modifying substituents on the phenyl ring, the amide nitrogen, or the ethoxy group can modulate lipophilicity, electronic effects, and steric interactions, thereby enhancing target binding and efficacy ontosight.aivulcanchem.com. For example, the incorporation of specific functional groups like dimethylamino can improve binding through hydrogen bonding and electrostatic interactions .

Exploration of Heteroalicyclic Systems: Attaching diverse six- and seven-membered heteroalicyclic rings to the amide nitrogen has proven effective in modulating gastroprokinetic activity, suggesting that the nature and size of these cyclic systems are key design parameters nih.govjst.go.jp.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to compounds with comparable or improved activity, potentially with better pharmacokinetic profiles nih.gov.

Computational Approaches: Molecular modeling, including superimpositions and docking studies, can provide insights into how derivatives interact with biological targets. This information can guide the design of new analogs by predicting optimal conformations and critical binding interactions, such as the influence of the N-benzyl group direction on activity nih.govnih.govacs.org.

Pharmacophore Elucidation: Identifying key structural features responsible for activity (the pharmacophore) allows for the design of novel compounds that mimic these essential interactions. For instance, SAR analysis has revealed pharmacophores for inhibiting Hepatitis C virus (HCV) infection, involving specific aryl and alkoxy substitutions on the benzamide core nih.gov.

By applying these principles, researchers can iteratively refine lead structures, aiming for derivatives that exhibit superior efficacy, improved selectivity for their intended targets, and favorable pharmacokinetic and safety profiles.

Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies

Specific, detailed research findings on the absorption and distribution of 4-Ethoxybenzamide (B1582668) are not extensively detailed within the publicly available scientific literature snippets examined. However, the evaluation of tissue-to-blood partition coefficients is a critical component in the development and application of physiological pharmacokinetic models, suggesting that such studies are fundamental to understanding how compounds like this compound distribute within the body annualreviews.orgepa.gov. The lipophilicity and chemical structure of a compound influence its ability to cross biological membranes, impacting its absorption and distribution to various tissues, including potentially the blood-brain barrier, though specific data for this compound in this regard is limited in the reviewed sources.

Metabolic Pathways and Metabolite Identification (e.g., O-de-ethylation)

The metabolism of this compound has been investigated, with O-de-ethylation identified as a primary metabolic pathway vulcanchem.comresearchgate.netauckland.ac.nzannualreviews.org. This process involves the cleavage of the ethoxy group (-OCH₂CH₃) from the para position of the benzamide (B126) ring.

The principal metabolite identified through this pathway is 4-hydroxybenzamide (B152061) vulcanchem.com. Following O-de-ethylation, the resulting hydroxyl group on 4-hydroxybenzamide may undergo further conjugation, such as glucuronidation, a common Phase II metabolic reaction vulcanchem.com.

Research has correlated in vitro and in vivo drug metabolism rates, specifically examining the oxidation of ethoxybenzamide in rats epa.govannualreviews.orgscispace.comnih.gov. Studies utilizing isolated rat hepatocytes and liver microsomes have determined kinetic parameters for the O-deethylation of ethoxybenzamide.

Table 6.2.1: Kinetic Parameters for Ethoxybenzamide O-deethylation in Rat Liver Preparations

| Parameter | Value (Rat Hepatocytes) | Value (Rat Liver Microsomes) | Reference |

| Km | 0.459 mM | 0.378 mM | researchgate.net |

| Vmax | Not specified | 0.124 µmoles/min/g liver | researchgate.net |

These in vitro findings provide quantitative insights into the enzymatic processes involved in the de-ethylation of this compound. The involvement of cytochrome P450 (CYP) enzymes in these oxidative metabolic transformations is well-established researchgate.netauckland.ac.nzannualreviews.org.

Compartmental Pharmacokinetic Modeling and Simulation

Compound List:

this compound

4-hydroxybenzamide

Toxicological Assessment and Safety Research

In Vivo Carcinogenicity Studies (e.g., Hepatic Cell Tumor Development)

Comprehensive searches for in vivo carcinogenicity studies specifically investigating 4-Ethoxybenzamide (B1582668) (CAS 55836-71-0), including those examining hepatic cell tumor development, did not yield relevant findings in the reviewed literature. The International Agency for Research on Cancer (IARC) has not identified any component of this product, present at levels greater than or equal to 0.1%, as a probable, possible, or confirmed human carcinogen chemsrc.comhpc-standards.comnih.gov. Consequently, no data tables can be generated for this subsection based on the available information for this compound.

Evaluation of Acute Toxicity Profiles

Studies indicate that this compound exhibits moderate acute toxicity, particularly via the oral route. The compound is classified as harmful if swallowed chemsrc.comnih.gov.

Table 7.2.1: Acute Toxicity Data for this compound

| Route | Species | LD50 (mg/kg bw) | Reference |

| Oral | Rat | 540–580 | industrialchemicals.gov.au |

| Oral | Mouse | 530–600 | industrialchemicals.gov.au |

| Dermal | Wistar Rat | >2000 | industrialchemicals.gov.au |

| Dermal | Rabbit | 2353 | industrialchemicals.gov.au |

In acute oral toxicity studies involving rats at a dose of 2000 mg/kg bw, sublethal effects were observed. These included cyanosis, reduced spontaneous activity, irregular breathing, rough fur, staggering gait, pale skin, and blepharophimosis (inability to fully open the eye) industrialchemicals.gov.au. Dermal toxicity appears to be low, with LD50 values reported to be above 2000 mg/kg bw in Wistar rats and 2353 mg/kg bw in rabbits industrialchemicals.gov.au.

Mechanisms of Toxicity and Adverse Effects

The investigation into the mechanisms of toxicity and adverse effects of this compound has identified several key findings.

Table 7.3.1: Summary of Adverse Effects and Toxicity Findings for this compound

| Toxicity Endpoint | Finding | Reference |

| Acute Oral Toxicity (Sublethal) | Cyanosis, reduced spontaneous activity, irregular breathing, rough fur, staggering gait, pale skin, blepharophimosis observed in rats at high dose. | industrialchemicals.gov.au |

| Acute Dermal Toxicity | Low toxicity; LD50 >2000 mg/kg bw (rat), 2353 mg/kg bw (rabbit). | industrialchemicals.gov.au |

| Skin Irritation | Classified as "slightly irritant" with reversible effects. | industrialchemicals.gov.au |

| Eye Irritation | Classified as "Irritating to eyes". | industrialchemicals.gov.au |

| Skin Sensitization | Potential for skin sensitization (Xi; R43). | industrialchemicals.gov.au |

| Repeated Dose Inhalation | Serious adverse effects in blood parameters (e.g., erythrocytotoxicity) observed in rats starting at 86.2 mg/m³. | industrialchemicals.gov.au |

| Genotoxicity | "Clear clastogenic effect" observed in a mouse micronucleus assay. | industrialchemicals.gov.au |

| Endocrine Disruption | Listed as a "Potential endocrine disrupting compound". | nih.gov |

| Carcinogenicity | Not identified by IARC as a probable, possible, or confirmed human carcinogen. No specific in vivo studies for this compound found. | chemsrc.comhpc-standards.comnih.gov |

A four-week inhalation study in rats indicated serious adverse effects on blood parameters, such as erythrocytotoxicity, at doses starting from 86.2 mg/m³ industrialchemicals.gov.au. Furthermore, a micronucleus assay conducted in mice reported a "clear clastogenic effect" when the chemical was administered intraperitoneally at 400 mg/kg bw industrialchemicals.gov.au. The compound has also been identified as a potential endocrine disrupting compound nih.gov. Animal studies suggest that this compound can cause skin irritation, with effects being reversible, and is classified as irritating to the eyes industrialchemicals.gov.au. There is also potential for skin sensitization industrialchemicals.gov.au. It is noted that, to the best of current knowledge, the full spectrum of the chemical's physical and toxicological properties has not been exhaustively investigated chemsrc.comhpc-standards.com.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone technique for separating components within a mixture, allowing for the individual quantification of each substance. njit.edujournalagent.com The principle lies in the differential partitioning of a compound, like 4-Ethoxybenzamide (B1582668), between a mobile phase and a stationary phase. njit.edujournalagent.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for the separation of organic compounds. njit.educhromedia.org For non-volatile and thermally unstable compounds, HPLC is often the method of choice. chromedia.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. wjarr.com

A typical HPLC method for this compound would involve a C18 column, which provides a hydrophobic stationary phase for effective separation. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in an isocratic or gradient elution mode to optimize the separation from any impurities or other components. nih.govresearchgate.net A possible starting point for method development could involve a mobile phase composition of acetonitrile and water. wjarr.com The system parameters, including the column, mobile phase composition, flow rate, and detection wavelength, are meticulously optimized to achieve the desired chromatographic performance. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled, e.g., 25°C) |

| Detection | UV Spectrophotometry at a specific wavelength |

For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile ones like phosphoric acid. sielc.com

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, serve as a common and accessible technique for the quantification of compounds that possess a chromophore—a part of the molecule that absorbs light. ekb.egdergipark.org.tr this compound contains a benzene (B151609) ring and a carbonyl group, which constitute a chromophoric system, allowing for its detection and quantification using UV spectrophotometry.

The method involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the creation of a calibration curve by plotting absorbance versus concentration for a series of standard solutions, which can then be used to determine the concentration of this compound in unknown samples. japsonline.com While simple and cost-effective, spectrophotometric methods can be susceptible to interference from other substances in the sample that also absorb light at the same wavelength. dergipark.org.trnih.gov Therefore, this method is most effective for analyzing relatively pure samples or requires appropriate sample preparation to remove interfering substances.

Method Validation Parameters: Precision, Accuracy, Linearity, Robustness, Limit of Detection (LOD), Limit of Quantitation (LOQ)

Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. scispace.comalmacgroup.com Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH).

Precision : This parameter expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is reported as the relative standard deviation (RSD). wjarr.comresearchgate.net

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. wjarr.comresearchgate.net

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations are typically used to establish linearity, which is evaluated by the correlation coefficient (r²) of the calibration curve. wjarr.comaquaenergyexpo.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. wjarr.com

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. wjarr.comresearchgate.net

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. wjarr.comresearchgate.net

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Precision (RSD) | Repeatability (Intra-day) |

| Intermediate Precision (Inter-day) | |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Robustness | No significant change in results |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Current Research Gaps and Future Academic Directions

Elucidation of Underexplored Molecular Mechanisms

A significant gap in the current understanding of 4-Ethoxybenzamide (B1582668) lies in the near-complete absence of data regarding its molecular mechanisms of action. The biological targets and cellular pathways through which it may exert effects are unknown. Research into the broader benzamide (B126) class of molecules has revealed multiple mechanisms, including the modulation of tumor blood flow and the induction of apoptosis, with activities often dependent on the nature of substitutions on the amide nitrogen. nih.gov As a primary (non-N-substituted) benzamide, this compound's mechanistic profile is an open question. nih.gov

Future research must prioritize the identification of its specific molecular binding partners. Comprehensive screening against panels of receptors, enzymes, and other protein targets is a necessary first step. For instance, its structural isomer, 2-Ethoxybenzamide (B1671398) (Ethenzamide), is known to function as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov Investigating whether this compound shares this or other activities is a logical starting point. Elucidating its impact on key signaling pathways and cellular processes will be crucial to uncovering any potential therapeutic value and forms a foundational area for future academic inquiry. utah.edu

Development of Novel Derivatives with Tailored Biological Properties

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core of numerous therapeutic agents. nih.govmdpi.com Consequently, this compound is a promising starting point for the synthesis of novel derivatives with specifically tailored biological properties. chemshuttle.comnih.gov Its structure, featuring an ethoxy group and an amide functional group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR).